3-(2-Hydroxypropan-2-yl)benzoic acid
Overview
Description
3-(2-Hydroxypropan-2-yl)benzoic acid, also known as 3-(1-hydroxy-1-methylethyl)benzoic acid, is a carboxylic acid derivative with the molecular formula C10H12O3 and a molecular weight of 180.2 g/mol . This compound is characterized by the presence of a benzoic acid moiety substituted with a hydroxypropan-2-yl group at the third position. It is commonly used in scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxypropan-2-yl)benzoic acid can be achieved through several methods. One common approach involves the reaction of 3-acetylbenzoic acid with methylmagnesium bromide (MeMgBr) in tetrahydrofuran (THF) at 0°C, followed by stirring at 70°C for 2 hours. The reaction mixture is then quenched with hydrochloric acid (HCl) to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxypropan-2-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield 3-(2-oxopropan-2-yl)benzoic acid, while reduction of the carboxylic acid group can produce 3-(2-hydroxypropan-2-yl)benzyl alcohol.
Scientific Research Applications
3-(2-Hydroxypropan-2-yl)benzoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals
Mechanism of Action
The mechanism of action of 3-(2-Hydroxypropan-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxypropan-2-yl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the carboxylic acid moiety can participate in acid-base reactions, affecting the compound’s reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid: A simple aromatic carboxylic acid with similar chemical properties but lacking the hydroxypropan-2-yl group.
Salicylic acid: Contains a hydroxy group at the ortho position relative to the carboxylic acid, differing in its substitution pattern.
4-(2-Hydroxypropan-2-yl)benzoic acid: Similar structure but with the hydroxypropan-2-yl group at the para position.
Uniqueness
3-(2-Hydroxypropan-2-yl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-(2-hydroxypropan-2-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-10(2,13)8-5-3-4-7(6-8)9(11)12/h3-6,13H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODJJXKURUDQRLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC(=C1)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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